molecular formula C20H25FO3 B601164 Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers) CAS No. 2285-53-2

Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers)

Cat. No. B601164
CAS RN: 2285-53-2
M. Wt: 332.42
InChI Key:
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Description

Dexamethasone-17-Ketone, also known as (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta [a]phenanthrene-3,17 (6H)-dione , is a synthetic corticosteroid used as an anti-inflammatory agent . It is known to be unstable in aqueous media and forms multiple oxidative degradation products .


Synthesis Analysis

The synthesis of Dexamethasone-17-Ketone involves various chemical reactions. For instance, Furukawa and co-workers reported a synthesis of dexamethasone from tigogenin . The key epoxidation reaction was accomplished with peracetic acid in a buffer solution of sodium acetate and acetic acid .


Molecular Structure Analysis

The molecular formula of Dexamethasone-17-Ketone is C20H25FO3 . It has a molecular weight of 332.41 .


Chemical Reactions Analysis

Dexamethasone can degrade into 13 major degradation products in phosphate buffered saline (PBS) as a function of time, temperature (25, 37, and 45°C), and light exposure . A putative scheme for dexamethasone degradation pathways in PBS has been proposed .


Physical And Chemical Properties Analysis

Dexamethasone-17-Ketone is known to be unstable in aqueous media and forms multiple oxidative degradation products . The 1,4-diene-3-one located on the A-ring of dexamethasone has maximum UV absorbance at 246 nm .

Scientific Research Applications

Sustained Release Drug Delivery Systems

Dexamethasone-17-ketone is utilized in the development of sustained release drug delivery systems, particularly for ocular diseases. Research has shown that dexamethasone can degrade into multiple products in aqueous media, which is a critical consideration for the performance of sustained release implants . These implants, often made with poly(D,L-lactide-co-glycolide) (PLGA), are designed to release the drug over a prolonged period, making it essential to understand and correct for any degradation that occurs during this time .

Anti-inflammatory Applications

The compound’s anti-inflammatory properties are harnessed in various medical treatments. For instance, dexamethasone-containing PLGA implants are used to treat inflammatory conditions of the eye, such as retinal vein occlusion, posterior segment uveitis, and diabetic macular edema . The ability to deliver dexamethasone in a controlled manner allows for effective management of these conditions.

Immunomodulation

Dexamethasone-17-ketone has been studied for its effects on dendritic cells (DCs), which play a pivotal role in immune response. It can induce tolerogenic properties in DCs, potentially offering a novel approach to treating autoimmune diseases by promoting immune tolerance in an antigen-specific manner . This application is particularly promising for developing targeted therapies that suppress aberrant self-directed immunity without broadly immunosuppressing the patient.

Efferocytosis Induction

Research indicates that dexamethasone can upregulate MERTK expression, a receptor involved in efferocytosis – the process by which dead or dying cells are removed by phagocytes . This process is crucial for maintaining tissue homeostasis and resolving inflammation. Dexamethasone’s ability to enhance efferocytosis in DCs could exert its tolerogenic effects by preventing the presentation of efferocytosed material on the cell surface, thus avoiding the activation of adaptive immune responses .

Tunable Release in Cancer Therapy

Dexamethasone-17-ketone is being explored for its use in tunable drug release for cancer therapy. Polymer micelles with hydrazone-ester dual linkers have been developed for the controlled release of dexamethasone in tumors . This approach aims to optimize the therapeutic efficacy while minimizing systemic side effects, making it a valuable tool in the arsenal against cancer.

Degradation Studies and Stability Analysis

Understanding the stability and degradation pathways of dexamethasone is vital for the development of various dosage forms. Studies have proposed degradation pathways and developed mathematical models to estimate drug release from implants after accounting for drug degradation . This research is essential for assessing the stability and release of dexamethasone during manufacturing, storage, and usage of pharmaceutical products.

Safety and Hazards

Dexamethasone-17-Ketone may cause an allergic skin reaction, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and use personal protective equipment as required .

Mechanism of Action

Target of Action

Dexamethasone-17-ketone, a type of glucocorticoid, primarily targets the glucocorticoid receptor (GR) . The GR is a nuclear receptor that regulates gene expression and plays a crucial role in various biological processes, including inflammation, immune response, and metabolism .

Mode of Action

Upon binding to the GR, dexamethasone-17-ketone triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Inside the nucleus, the dexamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transcriptional activation or repression of target genes . This interaction results in a wide range of downstream effects, including the suppression of inflammatory and immune responses .

Biochemical Pathways

Dexamethasone-17-ketone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation . It also influences metabolic pathways, including the biosynthesis of amino acids and cofactors . Moreover, it modulates the activity of the ATP-binding cassette transporter, which plays a role in drug resistance .

Pharmacokinetics

The pharmacokinetics of dexamethasone-17-ketone involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that dexamethasone, a closely related compound, exhibits time-dependent pharmacokinetics due to its ability to induce the activity of CYP3A, an enzyme involved in its metabolism .

Result of Action

At the molecular and cellular levels, dexamethasone-17-ketone exerts anti-inflammatory, immunosuppressive, and antiemetic effects . It reduces the levels of pro-inflammatory cytokines and chemokines, suppresses leukocyte migration to sites of inflammation, and inhibits peripheral phospholipase . These actions result in the alleviation of inflammation and immune responses .

Action Environment

The action, efficacy, and stability of dexamethasone-17-ketone can be influenced by various environmental factors. For instance, the presence of MERTK, a receptor involved in efferocytosis, can enhance the tolerogenic effects of dexamethasone-17-ketone . Additionally, the drug’s action can be modulated by factors such as pH, temperature, and the presence of other substances in the environment .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers) can be achieved through a series of reactions starting from pregnenolone.", "Starting Materials": [ "Pregnenolone", "Ethylene glycol", "Pyridine", "Acetic anhydride", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Potassium carbonate", "Methanol", "Hexane", "Toluene", "Diethyl ether", "Acetonitrile", "Dimethylformamide", "Triethylamine", "1,2-Dichloroethane", "Sodium chloride", "Water" ], "Reaction": [ "1. Pregnenolone is reacted with ethylene glycol in the presence of pyridine and acetic anhydride to form 16-alpha, 17-alpha-ethylene bridged pregnenolone.", "2. The above product is then reacted with chloroform and pyridine to form 16-alpha-chloromethyl-17-alpha-ethylene bridged pregnenolone.", "3. The above product is then reacted with sodium hydroxide and potassium carbonate to form 16-alpha-methyl-17-alpha-ethylene bridged pregnenolone.", "4. The above product is then reacted with methanol and hydrochloric acid to form 16-alpha-methyl-17-ketone pregnenolone.", "5. The above product is then reacted with sodium hydroxide and toluene to form Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers).", "6. The final product is purified using a combination of hexane, toluene, and diethyl ether." ] }

CAS RN

2285-53-2

Molecular Formula

C20H25FO3

Molecular Weight

332.42

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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